1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid
Description
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid is a synthetic cyclohexane-based amino acid derivative featuring a cyclopentanecarbonyl group attached to the amino moiety. Its structure combines a rigid cyclohexane backbone with a lipophilic cyclopentane ring, which may enhance conformational stability and membrane permeability. This compound is part of a broader class of cyclic amino acid analogs designed to mimic natural amino acids while introducing structural modifications to optimize pharmacological properties such as receptor binding, metabolic stability, and bioavailability.
Properties
CAS No. |
652172-92-4 |
|---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c15-11(10-6-2-3-7-10)14-13(12(16)17)8-4-1-5-9-13/h10H,1-9H2,(H,14,15)(H,16,17) |
InChI Key |
ACRRMYGNCBLONC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclohexylamine derivatives.
Scientific Research Applications
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to amino acid transport and metabolism.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amino acid transporters in the brain, influencing the transport and uptake of other amino acids.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s closest analogs include cyclic amino acids with variations in ring size, substituents, and functional groups. Below is a detailed comparison:
Table 1: Comparison of Key Cyclic Amino Acid Derivatives
*Calculated based on formula C₁₃H₂₁NO₃.
Key Observations
Ring Size and Rigidity: Smaller rings (e.g., cyclobutane in 1-aminocyclobutane[11C]carboxylic acid) exhibit faster biodistribution and clearance, making them suitable for imaging . The cyclohexane backbone in the target compound likely enhances metabolic stability compared to smaller rings. Cyclopentane derivatives (e.g., cycloleucine) are associated with antitumor activity due to their antimetabolite properties , whereas cyclohexane analogs may favor hormone receptor interactions (e.g., vasopressin V2 agonists in ).
Phenyl substituents (e.g., 1-amino-2-phenylcyclohexanecarboxylic acid) increase steric bulk, altering conformational preferences and receptor binding .
Biological Activity: Cycloleucine inhibits amino acid transporters, disrupting protein synthesis in tumors . The target compound’s cyclopentanecarbonyl group may confer selectivity for peptide hormone receptors (e.g., vasopressin/oxytocin receptors) based on structural parallels to V2 agonists in . Unsaturated analogs (e.g., 1-cyclohexene-1-carboxylic acid) show lower metabolic stability due to reactive double bonds , whereas the saturated cyclohexane core in the target compound enhances durability.
Research Findings and Pharmacological Implications
- Synthetic Accessibility: The target compound can be synthesized via methods similar to those for 1-amino-2-hydroxycyclopentanecarboxylic acid, involving cyanohydrin formation, nitrile hydrolysis, and amidation .
- Conformational Studies : Cyclohexane derivatives exhibit chair conformations that optimize spatial alignment with target receptors, as seen in neurohypophyseal hormone analogs .
- Toxicity and Safety: Unlike nitroso-containing derivatives (e.g., 1-[(2-chloroethyl-nitrosocarbamoyl)amino]cyclopentane-1-carboxylic acid), the target compound lacks mutagenic nitroso groups, suggesting a safer profile .
Biological Activity
1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid, a compound with the CAS number 652172-92-4, is an amino acid derivative characterized by a cyclopentanecarbonyl group linked to an amino group and a cyclohexane ring with a carboxylic acid functional group. This compound has garnered attention in various biological and medicinal chemistry studies due to its unique structural properties and potential biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 1-(cyclopentanecarbonylamino)cyclohexane-1-carboxylic acid |
| CAS Number | 652172-92-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly amino acid transporters. This compound may modulate the transport and uptake of other amino acids in biological systems, influencing metabolic pathways and cellular functions.
Pharmacological Effects
Recent studies have indicated that derivatives of cyclopentanecarboxylic acids exhibit significant pharmacological effects, including:
- Pain Relief : Certain analogs have been identified as potent inhibitors of voltage-gated sodium channels (Na V 1.7), which are crucial in pain signaling pathways. For instance, a related cyclopentane carboxylic acid was shown to exhibit robust analgesic effects in transgenic mouse models of inherited erythromelalgia .
- Selectivity in Receptor Binding : Research on similar compounds has demonstrated their ability to selectively bind to specific receptors, enhancing their therapeutic potential while minimizing side effects. For example, studies on cyclohexane derivatives revealed their selective agonistic activity towards human melanocortin receptors, which are involved in energy homeostasis and appetite regulation .
Case Studies
- Analgesic Activity : A study published in 2024 highlighted the discovery of a cyclopentane carboxylic acid derivative that significantly inhibited Na V 1.7 with high selectivity over Na V 1.5. This selectivity is crucial for developing safer analgesics that target pain pathways without affecting cardiac function .
- Amino Acid Transport Studies : Investigations into the role of amino acid derivatives in metabolic processes have shown that compounds like this compound can influence the transport mechanisms of essential amino acids across cellular membranes, potentially impacting protein synthesis and overall metabolism.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-Aminocyclohexane-1-carboxylic acid | Lacks cyclopentanecarbonyl group | Limited receptor interaction |
| Cyclopentanecarboxylic acid | Similar cyclopentane structure | Moderate analgesic properties |
| 1-(Cbz-amino)cyclopentanecarboxylic Acid | More complex structure with carbamate functionality | Enhanced stability and receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
